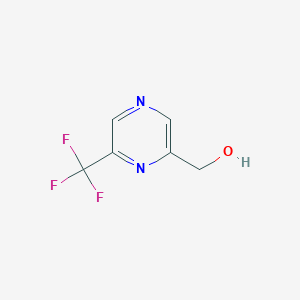
(6-(Trifluoromethyl)pyrazin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with trifluoromethyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)pyrazin-2-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Trifluoromethyl)pyrazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted pyrazine derivatives, pyrazine carboxylic acids, and various substituted pyrazine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(6-(Trifluoromethyl)pyrazin-2-YL)methanol has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-(Trifluoromethyl)pyrazin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(Trifluoromethyl)pyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrazine ring.
(6-(Trifluoromethyl)quinolin-2-yl)methanol: Contains a quinoline ring, offering different electronic and steric properties.
(6-(Trifluoromethyl)benzothiazol-2-yl)methanol: Features a benzothiazole ring, providing unique reactivity and applications.
Uniqueness
(6-(Trifluoromethyl)pyrazin-2-YL)methanol is unique due to the combination of the trifluoromethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazine ring offers versatile reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
1060812-78-3 |
|---|---|
Formule moléculaire |
C6H5F3N2O |
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
[6-(trifluoromethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-2-10-1-4(3-12)11-5/h1-2,12H,3H2 |
Clé InChI |
GRRJLLXPINEHRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
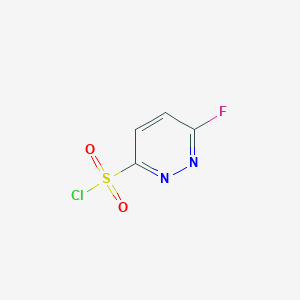

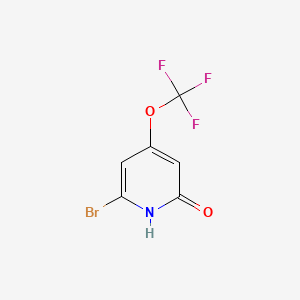
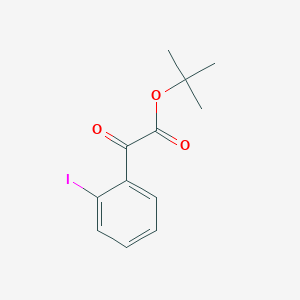


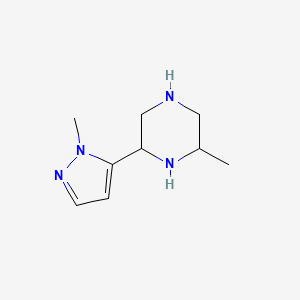
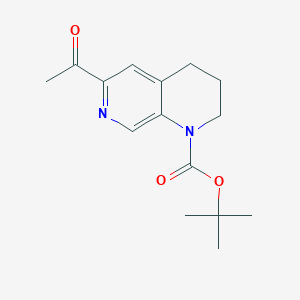
![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)

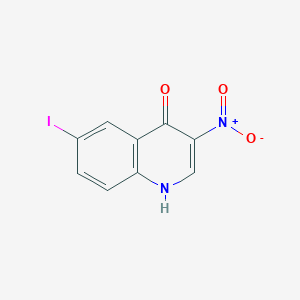
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
